Cas no 475237-53-7 ([(2-ethoxyphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate)

[(2-Ethoxyphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate is a synthetic ester derivative with potential applications in organic synthesis and pharmaceutical research. Its structure combines a carbamoyl moiety with methoxy- and ethoxy-substituted phenyl groups, offering versatility as an intermediate in the development of bioactive compounds. The presence of both ether and ester functional groups enhances its reactivity, making it suitable for further derivatization. This compound may exhibit favorable solubility in organic solvents, facilitating its use in reaction schemes requiring controlled conditions. Its molecular design suggests potential utility in studying structure-activity relationships, particularly in the context of phenylacetate-based pharmacophores. Careful handling is recommended due to its probable sensitivity to hydrolysis under acidic or basic conditions.
[(2-ethoxyphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate structure
475237-53-7 structure
Product Name:[(2-ethoxyphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate
CAS No:475237-53-7
MF:C19H21NO5
MW:343.373745679855
CID:5331040
Update Time:2025-10-18

[(2-ethoxyphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate Chemical and Physical Properties

Names and Identifiers

    • [2-(2-ethoxyanilino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate
    • 2-[(2-ethoxyphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate
    • [(2-ethoxyphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate
    • STL168925
    • 2-((2-ethoxyphenyl)amino)-2-oxoethyl 2-(3-methoxyphenyl)acetate
    • Inchi: 1S/C19H21NO5/c1-3-24-17-10-5-4-9-16(17)20-18(21)13-25-19(22)12-14-7-6-8-15(11-14)23-2/h4-11H,3,12-13H2,1-2H3,(H,20,21)
    • InChI Key: GSHCRBUQAQAUHR-UHFFFAOYSA-N
    • SMILES: O(CC(NC1C=CC=CC=1OCC)=O)C(CC1C=CC=C(C=1)OC)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 9
  • Complexity: 428
  • XLogP3: 2.9
  • Topological Polar Surface Area: 73.9

[(2-ethoxyphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6609-3302-1mg
[(2-ethoxyphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate
475237-53-7
1mg
$54.0 2023-09-07

[(2-ethoxyphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate Related Literature

Additional information on [(2-ethoxyphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate

Recent Advances in the Study of 475237-53-7 and [(2-ethoxyphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate

The compound with CAS number 475237-53-7 and the specific product [(2-ethoxyphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate have recently gained significant attention in the field of chemical biology and pharmaceutical research. This research brief aims to summarize the latest findings regarding these compounds, focusing on their synthesis, biological activity, and potential therapeutic applications.

Recent studies have revealed that 475237-53-7 serves as a key intermediate in the synthesis of various bioactive molecules. Its structural features make it particularly valuable for developing novel pharmaceutical compounds with improved pharmacokinetic properties. The compound's stability and reactivity profile have been extensively characterized in several recent publications, providing valuable insights for medicinal chemistry applications.

[(2-ethoxyphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate has emerged as a promising candidate in drug discovery efforts targeting inflammatory pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its potent inhibitory effects on key inflammatory mediators, with IC50 values in the low micromolar range. The compound's unique structural features, including the ethoxy and methoxy substituents, appear to contribute significantly to its biological activity.

Mechanistic studies have shown that [(2-ethoxyphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate interacts with multiple molecular targets in cellular signaling pathways. Recent work using X-ray crystallography and molecular docking simulations has provided detailed structural information about these interactions, offering opportunities for structure-based drug design and optimization of this compound class.

From a synthetic chemistry perspective, significant progress has been made in developing efficient routes to both 475237-53-7 and [(2-ethoxyphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate. A 2024 publication in Organic Process Research & Development described a scalable, high-yield synthesis that addresses previous challenges in the production of these compounds, potentially enabling larger-scale pharmacological evaluation.

Pharmacokinetic studies of [(2-ethoxyphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate in animal models have shown favorable absorption and distribution profiles, with particularly good penetration into target tissues. These findings, combined with the compound's demonstrated safety profile in preliminary toxicity studies, support its potential for further development as a therapeutic agent.

Future research directions for these compounds include exploring their potential in combination therapies, investigating their effects in additional disease models, and conducting structure-activity relationship studies to optimize their biological properties. The growing body of research on 475237-53-7 and [(2-ethoxyphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate suggests they will continue to be important tools in chemical biology and drug discovery efforts in the coming years.

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